ethyl 5,7-dichloro-1-[(oxan-4-yl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 5,7-dichloro-1-[(oxan-4-yl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with diverse biological and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5,7-dichloro-1-[(oxan-4-yl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common method includes the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the quinoline core to more complex derivatives.
Reduction: Reduction reactions can reduce the chloro groups, leading to different functional groups.
Substitution: Substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing agents like lithium aluminum hydride.
Substitution reactions often use nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation can produce quinone derivatives.
Reduction can yield hydroquinoline derivatives.
Substitution can result in various substituted quinolines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, ethyl 5,7-dichloro-1-[(oxan-4-yl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: In medicine, this compound is explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethyl 5-chloro-1-[(oxan-4-yl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate
Ethyl 7-chloro-1-[(oxan-4-yl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate
Ethyl 5,7-dichloro-1-[(oxan-3-yl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness: Ethyl 5,7-dichloro-1-[(oxan-4-yl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring and the presence of the oxan-4-ylmethyl group. This combination of structural features contributes to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 5,7-dichloro-1-(oxan-4-ylmethyl)-4-oxoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO4/c1-2-25-18(23)13-10-21(9-11-3-5-24-6-4-11)15-8-12(19)7-14(20)16(15)17(13)22/h7-8,10-11H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJNLGQVXMFMIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C(=CC(=C2)Cl)Cl)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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